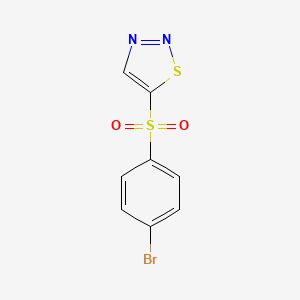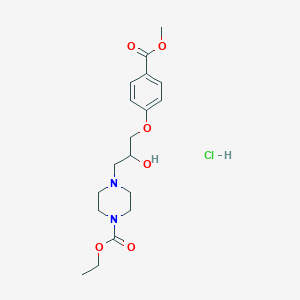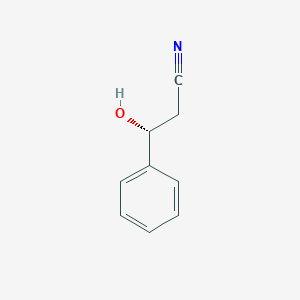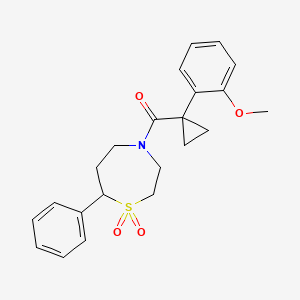![molecular formula C10H11F4NO B2598113 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine CAS No. 1546684-25-6](/img/structure/B2598113.png)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine is a useful research compound. Its molecular formula is C10H11F4NO and its molecular weight is 237.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aryltrimethylammonium Trifluoromethanesulfonates Precursors
A study by Haka, Kilbourn, Watkins, and Toorongian (1989) explored the synthesis of [18F]GBR‐13119, a potential radiotracer for the dopamine uptake system, using aryltrimethylammonium trifluoromethanesulfonates as precursors. This approach showed significant potential in the development of radiotracers for neurological research, highlighting the compound's role in improving diagnostics and understanding of brain functions Haka et al., 1989.
Synthesis of Pyrimidine Derivatives
Gorle, Maddila, Chokkakula, Lavanya, Singh, and Jonnalagadda (2016) synthesized a series of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating their significant larvicidal activity. This study illustrates the compound's utility in developing bioactive molecules with potential applications in pest control and public health Gorle et al., 2016.
Development of Fluorinated Polyimides
Tao, Yang, Liu, Fan, and Yang (2009) reported on the synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides. These materials, derived from multitrifluoromethyl-substituted aromatic diamines, exhibit excellent thermal stability, mechanical properties, and dielectric constants, suitable for electronic and optical applications Tao et al., 2009.
Fluoromethylating Reagents
Shao, Xu, Lu, and Shen (2015) developed new, shelf-stable electrophilic reagents for trifluoromethylthiolation, enhancing the synthesis of trifluoromethylthiolated compounds. This advancement supports the design of lead compounds in drug discovery, showcasing the structural and functional versatility of fluoroorganic compounds in pharmaceuticals Shao et al., 2015.
Fluorinated Liquid Crystals
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, providing insights into their UV stability and applications in optoelectronics. The study emphasizes the importance of fluorinated compounds in developing materials with advanced optical properties Praveen & Ojha, 2012.
Safety and Hazards
Orientations Futures
The future directions for research on “2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with this compound .
Analyse Biochimique
Biochemical Properties
Similar compounds, such as trifluoromethylbenzenes, are known to participate in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c1-16-9(5-15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVJTSFJMXRHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2598031.png)



![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)





![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2598046.png)
![2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2598047.png)

